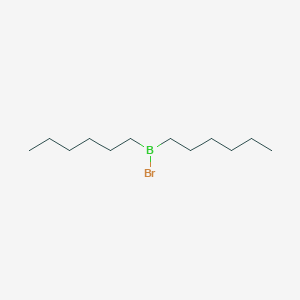
Borane, bromodihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, bromodihexyl- is an organoboron compound characterized by the presence of boron, hydrogen, and bromine atoms Organoboron compounds are known for their unique chemical properties and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borane, bromodihexyl- typically involves the reaction of dihexylborane with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{Dihexylborane} + \text{Bromine} \rightarrow \text{Borane, bromodihexyl-} ]
Industrial Production Methods: Industrial production of borane, bromodihexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Borane, bromodihexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Corresponding reduced boron compounds.
Substitution: Various organoboron derivatives depending on the substituent introduced.
Scientific Research Applications
Borane, bromodihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of borane, bromodihexyl- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various chemical reactions, including hydroboration, where the compound adds across double bonds in alkenes to form organoboron intermediates. These intermediates can then be further transformed into valuable products through oxidation or other reactions.
Comparison with Similar Compounds
Diborane (B2H6): A simpler boron hydride with similar reactivity but different structural properties.
Triethylborane (B(C2H5)3): Another organoboron compound used in similar applications but with different reactivity due to the presence of ethyl groups.
Borane-tetrahydrofuran complex (BH3·THF): A commonly used borane reagent with different solubility and stability characteristics.
Uniqueness: Borane, bromodihexyl- is unique due to the presence of bromine, which imparts distinct reactivity and allows for selective functionalization. Its ability to form stable complexes and undergo a variety of chemical transformations makes it a valuable reagent in both academic and industrial research.
Properties
CAS No. |
57476-26-3 |
|---|---|
Molecular Formula |
C12H26BBr |
Molecular Weight |
261.05 g/mol |
IUPAC Name |
bromo(dihexyl)borane |
InChI |
InChI=1S/C12H26BBr/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
NHRXQFLUVBZVCM-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(CCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















